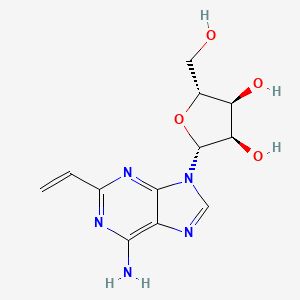

2-Vinyladenosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O4 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-ethenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H15N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h2,4-5,8-9,12,18-20H,1,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1 |

InChI Key |

BEZMXCVIYMKUKU-JJNLEZRASA-N |

Isomeric SMILES |

C=CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C=CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Vinyladenosine and Its Functional Derivatives

Regiospecific Chemical Synthesis of 2-Vinyladenosine

The introduction of a vinyl group at the C2 position of the adenine (B156593) ring requires highly specific and efficient chemical reactions. The most prominent methods rely on transition-metal-catalyzed cross-coupling reactions, which allow for the formation of a carbon-carbon bond at a traditionally unreactive position.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 2-substituted purine (B94841) nucleosides. acs.org These reactions typically involve an aryl halide or pseudohalide and a coupling partner, brought together by a palladium catalyst. acs.org For the synthesis of 2-substituted adenosines, the common starting material is a 2-halogenated adenosine (B11128), most frequently 2-iodoadenosine (B13990). tcichemicals.com The Sonogashira coupling, for example, is highly effective for introducing alkynyl groups at the 2-position of unprotected 2-iodoadenosine in excellent yields. nih.gov Similarly, the Heck reaction can be employed to synthesize 2-alkenyladenosines. tcichemicals.com These methodologies provide a versatile platform for accessing a wide range of 2-substituted adenosine analogues, including this compound.

The Stille coupling reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide. numberanalytics.comwikipedia.org This method has been successfully applied to the regiospecific synthesis of this compound. The reaction typically starts with unprotected 2-iodoadenosine, which serves as the halogenated precursor. This is reacted with an organostannane, such as vinyltributylstannane (Bu₃SnCH=CH₂), in the presence of a palladium catalyst.

One reported synthesis involves treating unprotected 2-iodoadenosine with tributylvinyltin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net Another efficient procedure utilizes bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) as the catalyst in dimethylformamide (DMF) with heating, resulting in the formation of this compound in high yield. The Stille reaction is valued for its tolerance of various functional groups, making it suitable for complex molecules like nucleosides without the need for extensive protecting group strategies. nih.govlibretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

| 2-Iodoadenosine | Bu₃SnCH=CH₂ | PdCl₂(MeCN)₂ | DMF | 84% | |

| Protected 2-bromoadenosine | Tributylvinyltin | Pd(PPh₃)₄ | NMP | 82% | researchgate.netresearchgate.net |

Palladium-Catalyzed Cross-Coupling Pathways to 2-Substituted Adenosines

Derivatization Strategies for this compound Analogues

Once synthesized, this compound can be further modified to create analogues for specific applications. These strategies include its preparation for incorporation into nucleic acid chains and its conversion into forms suitable for attachment to other molecules.

The solid-phase synthesis of oligonucleotides is most commonly achieved using the phosphoramidite (B1245037) method. horizondiscovery.comsigmaaldrich.comresearchgate.net To incorporate a modified nucleoside like this compound into a growing oligonucleotide chain, it must first be converted into its corresponding phosphoramidite derivative. horizondiscovery.com This multi-step process involves:

Protection of the 5'-hydroxyl group: The 5'-OH group is typically protected with a dimethoxytrityl (DMT) group to prevent it from reacting during synthesis. researchgate.net

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety. researchgate.net

This resulting this compound phosphoramidite can then be used as a building block in an automated DNA/RNA synthesizer. sigmaaldrich.com During each coupling cycle, the phosphoramidite is activated and joins to the free 5'-hydroxyl group of the solid-support-bound oligonucleotide chain. horizondiscovery.com This allows for the precise, site-specific insertion of this compound into a custom DNA or RNA sequence. dntb.gov.ua

To be used as a molecular probe or for targeted delivery, this compound can be chemically modified to enable its conjugation to other molecules, such as proteins, fluorophores, or solid supports. This requires the introduction of a reactive functional group, often termed a "bioorthogonal handle."

One strategy involves modifying the sugar moiety of the nucleoside. For instance, an aminooxy group can be introduced, often at the 2' position of the ribose ring, via an alkyl linker (e.g., 2'-O-aminooxyethyl). google.com This creates a nucleophilic handle that can be specifically reacted with molecules containing aldehyde or ketone groups to form a stable oxime linkage. google.com The vinyl group at the 2-position of the adenine base remains available as a unique structural or reactive element, while the newly introduced handle provides the site for bioconjugation.

Incorporation into Oligonucleotides via Phosphoramidite Chemistry

Analytical Approaches for the Characterization of Synthetic this compound Constructs

The confirmation of the structure and purity of newly synthesized this compound and its oligonucleotide derivatives is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose. genelink.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation. nih.gov ¹H NMR confirms the presence and connectivity of protons, including the characteristic signals of the vinyl group (typically between 5-7 ppm) and the ribose sugar. ¹³C NMR provides information on the carbon skeleton. For phosphoramidites and oligonucleotides, ³¹P NMR is crucial for verifying the structure of the phosphorus-containing groups and the integrity of the phosphodiester or phosphorothioate (B77711) backbone. nih.govthermofisher.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming that the target molecule has been formed. theanalyticalscientist.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of the elemental composition. For oligonucleotides, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS is used to confirm the mass of the full-length product and to identify any impurities, such as failure sequences (n-1, n+1). thermofisher.comsciex.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is indispensable for both the purification and purity analysis of nucleosides and oligonucleotides. phenomenex.blog For oligonucleotides containing this compound, ion-pair reversed-phase (IP-RP) HPLC is a common method. phenomenex.blogcasss.orglcms.cz This technique uses an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) to neutralize the negative charge of the phosphate (B84403) backbone, allowing for separation based on hydrophobicity, which is sensitive to the oligonucleotide's length. casss.orglcms.cz This method effectively separates the desired full-length product from shorter, incomplete sequences. phenomenex.blog

| Analytical Technique | Purpose for this compound | Purpose for Oligonucleotide Constructs | Reference |

| NMR Spectroscopy | Structural confirmation (¹H, ¹³C) | Structural confirmation, backbone integrity (³¹P) | nih.govthermofisher.com |

| Mass Spectrometry | Molecular weight confirmation (HRMS) | Full-length product verification, impurity identification | theanalyticalscientist.comthermofisher.comsciex.com |

| HPLC | Purity assessment and purification | Purity assessment and purification (especially IP-RP HPLC) | phenomenex.bloglcms.cz |

2 Vinyladenosine As a Probe in Rna Metabolic Labeling and Bioorthogonal Functionalization

Cellular Bioavailability and Enzymatic Processing of 2-Vinyladenosine for RNA Tagging

Effective metabolic labeling of RNA with modified nucleosides like 2-VA relies on their ability to enter cells and be processed by endogenous enzymatic machinery.

Uptake and Nucleotide Salvage Pathway Engagement

Modified nucleosides, including 2-VA, are taken up by cells and enter the nucleotide salvage pathway. researchgate.net The salvage pathway is a crucial metabolic route that recycles preformed nucleobases and nucleosides from the breakdown of nucleic acids and nucleotides, converting them back into nucleotides. fiveable.mewikipedia.org This pathway is particularly important for tissues with high nucleotide turnover and is generally more energy-efficient than de novo nucleotide synthesis. wikipedia.orgresearchgate.net Upon uptake, nucleosides with small modifications are processed by cellular kinases, such as adenosine (B11128) kinase, which phosphorylate them to their corresponding monophosphate, diphosphate, and triphosphate forms. researchgate.netescholarship.org These modified nucleotide triphosphates then become substrates for RNA polymerases.

Substrate Specificity of Endogenous RNA Synthesis Machinery

For 2-VA to be incorporated into nascent RNA, it must be recognized and accepted as a substrate by endogenous RNA synthesis machinery, primarily RNA polymerases. While RNA polymerases can accommodate certain modifications, their active sites have specific structural requirements. researchgate.net Studies have shown that this compound can be successfully incorporated into RNA by cellular machinery. rsc.orgresearchgate.netresearchgate.net The position of the vinyl group at the C2 position of the adenine (B156593) base appears to be tolerated by these enzymes, allowing for the metabolic labeling of newly synthesized RNA transcripts. escholarship.org

Advanced Bioorthogonal Reactivity of this compound in Nucleic Acid Contexts

The vinyl group on 2-VA serves as a bioorthogonal handle, enabling selective chemical modification of the labeled RNA within complex biological environments. Bioorthogonal reactions are chemical transformations that can occur within living systems without interfering with native biochemical processes.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions with Tetrazines

The vinyl group of 2-VA is a suitable dienophile for inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. rsc.orgresearchgate.netnih.gov This reaction is particularly useful for bioorthogonal labeling due to its fast kinetics and selectivity under physiological conditions. researchgate.net The IEDDA reaction between the vinyl-modified RNA and a tetrazine-modified probe results in the formation of a stable covalent linkage, allowing for the functionalization of the labeled RNA with various tags, such as fluorophores or biotin (B1667282). rsc.orgnih.gov Research has focused on identifying optimal tetrazine-vinyl nucleoside pairs that exhibit fast reactivity and low toxicity. escholarship.orgresearchgate.net

Development of Orthogonal Bioconjugation Chemistries for Multi-Channel Labeling

The development of orthogonal bioconjugation chemistries allows for the simultaneous labeling of different biomolecules or distinct populations of RNA using different bioorthogonal reactions. nih.govacs.org For vinyl nucleosides like 2-VA, orthogonal chemistries have been explored to enable multi-channel labeling experiments. For instance, a strategy has been reported for the orthogonal conjugation of this compound and 5-vinyluridine (B14088465) using selective reactions with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and maleimide (B117702), respectively. acs.orgnih.gov This orthogonality permits the simultaneous investigation of multiple cellular processes involving RNA by labeling different RNA populations with distinct probes. nih.govnih.govescholarship.org

Methodological Frameworks for Fluorescent Visualization of RNA with this compound

Metabolic labeling with 2-VA, followed by bioorthogonal reaction with a fluorescent probe, provides a powerful framework for visualizing newly synthesized RNA in cells.

Following metabolic incorporation of 2-VA into RNA, fluorescent visualization is typically achieved by reacting the vinyl-tagged RNA with a tetrazine conjugated to a fluorophore. rsc.orgresearchgate.netnih.govdigitellinc.com This IEDDA reaction results in a fluorescently labeled RNA population that can be imaged using fluorescence microscopy. nih.gov Methodological frameworks involve treating cells with 2-VA, allowing for its incorporation into nascent transcripts, followed by fixation and permeabilization of the cells to allow access for the fluorescent tetrazine probe. nih.gov The subsequent bioorthogonal reaction covalently links the fluorophore to the vinyl group on the RNA, enabling visualization of the newly synthesized RNA. rsc.orgresearchgate.netnih.gov This approach has been successfully applied to image nascent transcripts in various cell lines. researchgate.netnih.gov

Here is a summary of key aspects related to this compound in RNA metabolic labeling:

| Aspect | Description |

| Cellular Uptake | Taken up by cells and enters the nucleotide salvage pathway. researchgate.net |

| Enzymatic Processing | Phosphorylated by cellular kinases to nucleotide triphosphates. researchgate.netescholarship.org |

| RNA Polymerase Substrate | Recognized and incorporated into nascent RNA by endogenous RNA synthesis machinery. rsc.orgresearchgate.netresearchgate.net |

| Bioorthogonal Handle | Vinyl group at the C2 position. |

| Primary Bioorthogonal Reaction | Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition with tetrazines. rsc.orgresearchgate.netnih.gov |

| Orthogonal Chemistry | Can be selectively conjugated using TCEP, orthogonal to maleimide reaction with 5-vinyluridine. acs.orgnih.gov |

| Application | Fluorescent visualization and tracking of newly synthesized RNA. rsc.orgresearchgate.netnih.govdigitellinc.com |

Quantitative Assessment of this compound Incorporation Rates and Labeling Efficiency

Quantitative assessment of this compound (2-VA) incorporation into nascent RNA is crucial for understanding the efficiency of metabolic labeling and optimizing experimental conditions. Researchers employ various analytical techniques to determine the extent to which 2-VA is integrated into the RNA molecules by cellular machinery.

One common approach for quantitative analysis involves the isolation of total RNA from cells treated with 2-VA, followed by enzymatic digestion of the RNA into individual nucleosides nih.gov. The resulting mixture of mono-nucleosides is then analyzed using techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) nih.gov. This method allows for the precise quantification of the relative amounts of 2-VA and the naturally occurring nucleosides (adenosine, uridine, cytidine, and guanosine) present in the RNA sample. By comparing the signal intensity of 2-VA to that of adenosine, the percentage of adenosine residues that have been substituted with 2-VA can be determined, providing a direct measure of the incorporation rate nih.gov.

Studies have shown that 2-VA exhibits notable incorporation into cellular RNA. For instance, quantitative analysis using LC-MS/MS revealed that 2-VA had an incorporation rate of 2.3% in HEK293T cells nih.gov. This rate was found to be higher compared to other vinyl-modified nucleosides tested, such as 5-vinyluridine (5-VU) and 7-deaza-vinyl-adenosine (7-dVA), which showed incorporation rates of 0.86% and 0.50%, respectively nih.gov. These findings suggest that modifications at the C2 position of adenosine are well-tolerated by the cellular machinery responsible for RNA synthesis, potentially including polyadenylation nih.gov.

The efficiency of 2-VA labeling is also influenced by factors such as the concentration of 2-VA used, the incubation time, and the specific cell type escholarship.org. Time-course experiments analyzing the incorporation of vinyl-modified nucleosides have shown that labeling signal can be detected relatively quickly, with significant incorporation observed within a few hours nih.gov. Dot blot analysis, another method used to assess incorporation, has confirmed the presence of 2-VA in nascent RNA and can provide insights into the time-dependence of labeling nih.gov.

It is important to note that the incorporation efficiency of modified nucleosides can vary depending on the structure of the analog and the specific cellular context nih.govresearchgate.net. Some modified nucleosides, particularly those with modifications at certain positions or those that adopt unfavorable conformations, may show little to no detectable incorporation nih.gov. The relatively high incorporation rate of 2-VA, as demonstrated by quantitative analyses, highlights its utility as an effective metabolic probe for RNA labeling nih.gov.

Here is a summary of representative incorporation data for vinyl-modified nucleosides:

| Compound | Incorporation Rate (%) | Detection Method | Cell Type | Citation |

| This compound | 2.3 | LC-MS/MS | HEK293T | nih.gov |

| 5-Vinyluridine | 0.86 | LC-MS/MS | HEK293T | nih.gov |

| 7-Deaza-vinyl-adenosine | 0.50 | LC-MS/MS | HEK293T | nih.gov |

| 8-Vinyladenosine (B134658) | Not detectable | LC-MS/MS | HEK293T | nih.gov |

| 8-Vinylguanosine | Not detectable | LC-MS/MS | HEK293T | nih.gov |

| 5-Vinylcytidine | Not detectable | LC-MS/MS | HEK293T | nih.gov |

This quantitative data underscores the differential incorporation efficiency of various vinyl-modified nucleosides and supports the selection of 2-VA as a promising probe for RNA metabolic labeling applications requiring efficient cellular uptake and integration into RNA transcripts researchgate.netnih.gov.

Mechanistic Dissection of 2 Vinyladenosine Interactions with Biological Macromolecules

Structural and Dynamic Perturbations of Nucleic Acid Systems by 2-Vinyladenosine

The incorporation of modified nucleosides like 2-VA into nucleic acid structures can significantly alter their physical and chemical properties, impacting base-pairing, stacking interactions, conformational equilibria, and thermal stability.

Analysis of Base-Pairing and Stacking Interactions within Duplex Structures

Base pairing, primarily through Watson-Crick hydrogen bonds, and base stacking interactions, arising from π-π interactions between adjacent aromatic rings, are fundamental forces governing nucleic acid structure and stability. The purine (B94841) double-ring of adenine (B156593) is essential for effective stacking interactions within RNA kissing complexes. nih.gov Non-canonical base pairing and strong stacking interactions are crucial for the folding of RNA single strands into three-dimensional structures. osf.io Studies on DNA in ionic liquids have also highlighted the importance of stacking interactions. rsc.org

While direct experimental data specifically detailing the impact of the 2-vinyl group on the base-pairing and stacking interactions of 2-VA within DNA or RNA duplexes is limited in the provided search results, research on other modified nucleosides provides relevant context. For instance, the addition of a 6-carbonyl group to 2-aminopurine (B61359) was found to be unfavorable to stacking, primarily due to electrostatic interactions. nih.gov Conversely, substituents at the 2'-position of a ribose sugar may not be in direct contact with adjacent base pairs. nih.gov The vinyl group at the C2 position of 2-VA is located on the base, suggesting it could potentially influence both base pairing interfaces and stacking interactions depending on the local structural context within a nucleic acid duplex. The specific nature and extent of this influence would require dedicated structural studies, such as NMR spectroscopy or X-ray crystallography, on duplexes containing 2-VA.

Impact on Nucleic Acid Conformational Equilibria and Thermal Stability

The incorporation of modified nucleotides can influence the conformational preferences of nucleic acids and their thermal stability, often measured by the melting temperature (Tm) of a duplex. Tm is an index of thermal stability and is dependent on factors including base sequence, base number, nucleic acid concentration, solvent conditions, mismatches, and the structure of nucleic acid analogs. shimadzu.com Incorporating Locked Nucleic Acid (LNA) monomers into oligonucleotides, for example, increases thermal duplex stability and improves hybridization specificity, potentially increasing the melting temperature by up to 8 °C per LNA monomer substitution in medium salt conditions compared to native DNA oligonucleotides. sigmaaldrich.com

Enzymatic Recognition and Processing of this compound

Modified nucleosides must often be recognized and processed by cellular enzymes to be incorporated into nucleic acids or to exert their biological effects. This involves interactions with nucleoside kinases, polymerases, and other enzymes involved in nucleotide metabolism.

Nucleoside Kinase and Polymerase Substrate Affinity and Catalysis

Nucleoside kinases are crucial for phosphorylating nucleosides to their corresponding nucleotides, the active substrates for polymerases. General deoxyribonucleoside kinases (dNKs) can accept a broad range of nucleoside substrates, while enzymes like adenosine (B11128) kinase have a narrower specificity. mdpi.com Both human and viral (d)NKs have been extensively studied due to their role in activating antiviral and anticancer nucleoside drugs. mdpi.com

Polymerases are responsible for incorporating nucleotides into growing nucleic acid chains. Their substrate specificity is critical for determining which modified nucleotides can be incorporated. Some studies have explored the substrate properties of modified nucleoside phosphates for various DNA polymerases. nih.gov Engineered RNA polymerases, such as T7 RNA polymerase mutants, have been developed to accept nucleotides with modified ribose moieties, although transcriptional yields can be low. nih.gov

Research indicates that adenosine analogs with small modifications at the C2 position can be highly incorporated into messenger RNA through polyadenylation. nih.gov this compound has been reported as a suitable substrate for poly(A) polymerase in vitro, allowing for the analysis of newly synthesized poly(A) tails. jenabioscience.com It has also been observed that 2-VA can be incorporated into RNA in cells. nih.gov This suggests that 2-VA can be recognized and processed by relevant cellular kinases to form its phosphorylated derivatives and subsequently utilized by RNA polymerases, particularly poly(A) polymerase. The efficiency of this processing and incorporation relative to natural adenosine would determine the extent to which 2-VA perturbs normal nucleic acid synthesis.

Influence on Nucleotide Metabolizing Enzymes

Nucleotide metabolism involves complex pathways for the synthesis, interconversion, and degradation of nucleotides. These pathways are tightly regulated and involve numerous enzymes. jumedicine.com, byjus.com Modified nucleosides and nucleotides can potentially interact with these enzymes, influencing metabolic fluxes.

The purine nucleotide cycle, for instance, is a metabolic pathway that regulates adenine nucleotide levels. wikipedia.org Enzymes within nucleotide salvage pathways, such as deaminases, play a role in the reuse of preformed bases. researchgate.net Nucleotide metabolic enzymes have also been found to directly modify nucleosomes. frontiersin.org

While specific interactions of this compound or its phosphorylated forms with a wide range of nucleotide metabolizing enzymes are not detailed in the provided results, its incorporation into RNA implies interaction with enzymes involved in RNA synthesis and processing. As a modified adenosine analog, it could potentially affect enzymes involved in purine metabolism, either as an alternative substrate or as an inhibitor. For example, adenosine kinase phosphorylates adenosine, and if 2-VA is a substrate for this enzyme, it would directly enter the nucleotide metabolic pool. libretexts.org Further investigation is needed to fully understand the breadth of 2-VA's influence on nucleotide metabolizing enzymes and the potential downstream effects on cellular processes.

Investigations into the Biochemical Pathways Modified by this compound Analogues

Understanding how this compound and its analogues influence biochemical pathways is crucial for elucidating their cellular effects. Biochemical pathways are interconnected series of enzymatic reactions that sustain life and are involved in cellular function, growth, and response to environmental changes. byjus.com Targeting specific enzymes in these pathways has yielded therapeutic strategies. longdom.org

Modified nucleosides can act as probes to study these pathways. For example, click-functionalized adenosine triphosphates, including 2-Ethynyl-ATP, have been used as substrates for poly(A) polymerase to monitor polyadenylation, a key process in mRNA metabolism and gene regulation. jenabioscience.com The ability of this compound to be incorporated into RNA suggests it can similarly be used to investigate RNA synthesis and metabolism pathways. nih.gov

Studies utilizing vinyl nucleosides, including 2-VA and 7-deaza-vinyl-adenosine (7-dVA), have demonstrated their metabolic incorporation into nascent cellular RNA. nih.gov This incorporation allows for the metabolic labeling of RNA, providing a tool to track RNA synthesis. nih.gov The higher incorporation rate observed for 2-VA compared to some other vinyl-modified nucleosides suggests it is a more favored substrate for the enzymes involved in RNA synthesis pathways. nih.gov Investigations into biochemical pathways modified by this compound analogues could involve tracking their incorporation into different RNA species, analyzing the functional consequences of such incorporation on RNA processing, stability, and translation, and identifying the specific enzymes and pathways that are most affected by their presence.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not explicitly found in search results, but 8-Vinyladenosine (B134658) is CID 189898 nih.gov and 7-Deaza-vinyl-adenosine is listed with a vendor and PubChem CID is not directly available in the snippet neobioscience.com. A general search for this compound PubChem CID is needed. |

| Adenosine | 6091 |

| Adenosine Triphosphate (ATP) | 5957 |

| 2-Ethynyl-adenosine | Not found in search results |

| 2-Ethynyl-ATP | Not found in search results |

| N6-Propargyl-Adenosine (N6pA) | Not found in search results |

| N6-Propargyl-ATP (N6pATP) | Not found in search results |

| 7-Deaza-vinyl-adenosine (7-dVA) | Not directly available in snippet neobioscience.com |

| 8-Vinyladenosine (8-VA) | 189898 nih.gov |

| 8-Vinylguanosine (8-VG) | Not found in search results |

| 5-Vinyluridine (B14088465) (5-VU) | Not found in search results |

| Inosine Monophosphate (IMP) | 64382 |

| Guanosine Monophosphate (GMP) | 687 |

| Adenosine Monophosphate (AMP) | 611 |

| Guanosine Triphosphate (GTP) | 5961 |

| Uridine | 13953 |

| 2'-deoxycytidine | 609 |

| Cytidine | 606 |

| 2'-deoxyuridine | 597 |

| Xanthine Monophosphate (XMP) | 1026 |

| 5-phosphoribosyl-1-pyrophosphate (PRPP) | 161940 |

| Nicotinamide adenine dinucleotide (NAD+) | 5814 |

| Nicotinamide adenine dinucleotide (reduced) (NADH) | 434169 |

Interactive Data Table Placeholder:

Computational and Theoretical Elucidations of 2 Vinyladenosine Behavior

Quantum Chemical Investigations and Electronic Structure Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and properties of molecules like 2-Vinyladenosine. These methods provide a detailed picture of electron distribution, energy levels, and molecular orbitals, which are critical for understanding reactivity and spectroscopic behavior. Electronic structure calculations help in predicting various molecular properties, including geometries, energies, and response to electromagnetic fields. quantum-espresso.org

Density Functional Theory (DFT) for Molecular and Transition State Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. sathyabama.ac.in DFT is particularly valuable for optimizing molecular geometries, determining stable conformations, and locating transition states in chemical reactions. nih.govnih.govchemrxiv.orguni-muenchen.dearxiv.orgescholarship.org By calculating the electron density, DFT can accurately predict molecular structures and the energy changes along a reaction pathway. sathyabama.ac.inmdpi.com This is crucial for understanding how this compound interacts with its environment and undergoes transformations. The optimization of transition state geometries often employs specific algorithms like the EF optimization algorithm, utilizing keywords such as "TS" to direct the calculation towards a transition state rather than a ground state minimum. uni-muenchen.de Convergence criteria for geometry optimization and SCF calculations are critical for obtaining accurate results. uni-muenchen.de

Frontier Molecular Orbital Analysis in Bioorthogonal Reactions

Frontier Molecular Orbital (FMO) theory is a powerful concept used to understand and predict the reactivity of molecules, particularly in the context of chemical reactions. imperial.ac.uknumberanalytics.com It focuses on the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of another reactant. imperial.ac.uknumberanalytics.com In bioorthogonal reactions, FMO analysis helps to explain and predict reaction feasibility, regioselectivity, and stereoselectivity by examining the energy gap and spatial overlap of the frontier orbitals. numberanalytics.comnih.govresearchgate.net For this compound, understanding its FMOs is important for predicting its behavior in bioorthogonal labeling strategies, where the vinyl group might participate in reactions with suitable reaction partners. While FMO theory is commonly used, some studies suggest that other factors, such as Pauli repulsion and distortion energy, can also play significant roles in determining reactivity, particularly in cycloaddition reactions. nih.gov

Spectroscopic Properties and Excited State Dynamics

Theoretical calculations are essential for interpreting the spectroscopic properties of this compound and understanding its excited state dynamics. These studies help to explain observed phenomena such as absorption and emission spectra, fluorescence quantum yields, and the influence of the environment on these properties.

Solvatochromic Effects and Difference Dipole Moments

Solvatochromic effects refer to the changes in the absorption and emission spectra of a molecule in response to changes in the polarity or other properties of the solvent. frontiersin.orgnih.govnih.govrsc.orgsapub.org These effects arise from the differential solvation of the ground and excited states of the molecule. nih.gov Theoretical methods, including quantum chemistry calculations and continuum solvation models, are used to study solvatochromism. nih.govrsc.org These calculations can determine the dipole moments of the molecule in its ground and excited states. rsc.orgacs.orguzh.chuzh.chresearchgate.netscience-revision.co.uk The difference dipole moment (Δμ) between the excited state and the ground state is a key parameter in understanding solvatochromic shifts and the degree of charge redistribution upon excitation. nih.govacs.org Studies on related vinyl-substituted adenosine (B11128) analogs, like 8-vinyladenosine (B134658) (8VA), have utilized solvatochromism experiments analyzed with models like Bakhshiev's model and high-level ab initio methods to calculate ground and excited state dipole moments and their differences. nih.govacs.org These studies have shown that the angle between the ground and excited state dipole moments is crucial for understanding changes in electronic structure upon optical excitation. nih.govacs.org

Fluorescence Quenching Mechanisms in Nucleic Acid Environments

Fluorescence quenching is a process that reduces the intensity of fluorescence emission. When fluorescent nucleoside analogs like this compound are incorporated into nucleic acids, their fluorescence can be quenched by the surrounding natural bases. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net Theoretical studies, often employing time-dependent density functional theory (TD-DFT), are used to investigate the mechanisms of fluorescence quenching in nucleic acid environments. nih.govnih.gov Proposed mechanisms include photoinduced electron transfer (PET) and the formation of dark, non-emissive states through the mixing and delocalization of molecular orbitals among neighboring nucleobases. nih.govnih.govnih.govresearchgate.net The efficiency and mechanism of quenching can depend on the specific sequence context and the conformation of the nucleic acid. nih.govnih.govacs.org For analogs like 2-aminopurine (B61359) (2AP), a widely studied fluorescent nucleoside, theoretical calculations predict different quenching mechanisms depending on whether it is stacked with purines or pyrimidines. nih.gov Stacking with purines can lead to static quenching due to ground-state molecular orbital mixing, while stacking with pyrimidines can result in dynamic quenching via the formation of a low-lying dark excited state. nih.gov Similar theoretical approaches are applied to understand the quenching of vinyl-substituted adenosine analogs within DNA or RNA. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. researchgate.netresearchgate.net MD simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with other molecules. researchgate.netundip.ac.idmdpi.comnih.govnih.gov For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in solution or when incorporated into nucleic acids. These simulations can reveal preferred conformations and the transitions between different structural states. researchgate.netundip.ac.idmdpi.comnih.govnih.gov Furthermore, MD simulations are valuable for investigating the binding interactions of this compound with other molecules, such as proteins or enzymes, providing information on binding poses, affinities, and the dynamics of the binding process. researchgate.net Analysis of MD trajectories can include calculating parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and radius of gyration (Rg) to assess structural stability and conformational changes. undip.ac.id

Advanced Research Applications and Methodological Enhancements Utilizing 2 Vinyladenosine

Temporal and Spatial Resolution of RNA Synthesis and Turnover in Cellular Models

Investigating the dynamics of RNA synthesis and turnover is crucial for understanding gene expression regulation and cellular function. Traditional methods for studying RNA metabolism often have limitations in terms of temporal and spatial resolution. The incorporation of modified nucleosides like 2-vinyladenosine (2-VA) offers a powerful approach to overcome these limitations.

2-VA can be metabolically incorporated into newly transcribed RNA in living cells through the nucleotide salvage pathway. researchgate.netresearchgate.net The incorporated vinyl group serves as a chemical handle for subsequent labeling with fluorescent dyes or other tags via bioorthogonal reactions, such as the Inverse-Electron Demand Diels-Alder (IEDDA) reaction with tetrazines. jenabioscience.com This allows for the visualization and tracking of nascent RNA.

By controlling the pulse duration of 2-VA labeling, researchers can achieve high temporal resolution, capturing RNA synthesized within specific time windows. This enables the study of transcription rates and RNA processing events shortly after synthesis. Varying the chase period after the pulse allows for the investigation of RNA stability and turnover rates for different RNA populations.

Furthermore, the ability to label RNA metabolically within cells provides spatial resolution, allowing researchers to visualize where RNA synthesis and degradation occur within the cell, such as in the nucleus or specific cytoplasmic compartments. researchgate.netresearchgate.net Studies using similar vinyl-modified nucleosides have demonstrated their utility in visualizing RNA distribution and dynamics within the nucleus, forming distinct RNA nanodomains. researchgate.net

While 5-ethynyluridine (B57126) (EU) is another widely used nucleoside analog for metabolic RNA labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cytotoxicity associated with copper can be a limitation for live-cell applications. jenabioscience.comnih.gov 2-VA, utilized in copper-free click chemistry like the IEDDA reaction, presents an attractive alternative for studying RNA dynamics in living cells with potentially lower toxicity. researchgate.netjenabioscience.com

Data from studies using metabolic labeling with modified nucleosides highlight the variability in transcription rates across different tissues and cell types. nih.gov Quantitative methods, such as those using stable isotopes like D2O, have also been developed to quantify RNA synthesis and turnover rates in various models, including cell cultures, animal models, and humans, providing valuable data on ribosomal biogenesis as a key aspect of RNA metabolism. worktribe.comnih.gov

Elucidation of RNA-Protein and RNA-Small Molecule Recognition Mechanisms In Vitro

Understanding how RNA interacts with proteins and small molecules is fundamental to comprehending RNA function and developing RNA-targeted therapeutics. This compound can be incorporated into synthetic RNA sequences for in vitro studies to probe these interactions.

The vinyl group on 2-VA can be utilized for site-specific labeling of RNA molecules with various probes, including fluorescent tags or crosslinkers. This labeling facilitates the study of RNA-protein interactions using techniques such as electrophoretic mobility shift assays (EMSA) or pull-down experiments. thermofisher.com By incorporating 2-VA at specific positions within an RNA sequence, researchers can investigate the impact of modifications on protein binding affinity and specificity.

Similarly, 2-VA can be used to study RNA-small molecule interactions. The ability to label RNA allows for the development of assays to identify small molecules that bind to specific RNA structures and to characterize the binding sites and mechanisms. nih.govrsc.orgdrugdiscoverychemistry.com Techniques like affinity mass spectrometry have been employed to screen large libraries of small molecules against various RNA targets to identify binders and understand the chemical properties that govern RNA-small molecule recognition. researchgate.net

The structural diversity of folded RNAs provides numerous potential binding sites for small molecules, similar to protein binding pockets. rsc.org Studies focusing on small molecule recognition of disease-relevant RNA structures are a growing area, aiming to develop RNA-targeted therapeutics. rsc.orgdrugdiscoverychemistry.com Modified nucleosides like 2-VA can contribute to these efforts by enabling the precise labeling and study of RNA structures involved in small molecule binding.

The investigation of RNA-protein interactions is critical as these interactions regulate numerous cellular processes, including gene expression, RNA stability, and localization. thermofisher.combiorxiv.orgeuropa.eu Methods like RNA EMSA and newer techniques utilizing split-luciferase systems are being developed to study these interactions in vitro and in cells. thermofisher.com

Development of Super-Resolution Imaging Techniques with this compound-Labeled RNA

Super-resolution microscopy techniques provide spatial resolution beyond the diffraction limit of light, enabling the visualization of cellular structures and molecules with nanoscale precision. Labeling RNA with modified nucleosides like this compound is instrumental in applying these techniques to study RNA localization and dynamics at a finer scale.

When RNA is metabolically labeled with 2-VA and subsequently conjugated to a suitable fluorophore via click chemistry, it can be visualized using super-resolution microscopy methods such as STORM or PALM. researchgate.net This allows researchers to observe the spatial distribution of newly synthesized RNA within cellular compartments with high detail.

Studies using super-resolution imaging with metabolically labeled RNA (e.g., using EU) have revealed that RNA is not uniformly distributed but rather forms distinct nanodomains within the nucleus. researchgate.net This level of spatial resolution is crucial for understanding the functional organization of RNA within the cell.

The application of super-resolution imaging with labeled RNA has also been used to study the spatial organization of viral RNA during infection, providing insights into the replication cycle and interaction with host factors. news-medical.net The ability to visualize RNA at nanoscale resolution is a significant advancement in studying complex biological processes involving RNA.

While the provided search results specifically mention EU for super-resolution imaging of RNA, the principle of using a metabolically incorporated, click-chemistry-compatible nucleoside analog applies directly to this compound. Its vinyl group allows for the necessary fluorescent labeling required for these advanced imaging techniques. jenabioscience.com

Potential for Multiplexed Investigation of Cellular Processes with Orthogonal Labeling

Investigating multiple cellular processes simultaneously requires the ability to label different biomolecules or populations of molecules independently within the same cell or sample. The chemical handle provided by the vinyl group of this compound, combined with the development of orthogonal bioorthogonal reactions, offers the potential for multiplexed investigations involving RNA.

Orthogonal labeling strategies involve using two or more distinct chemical reactions that can proceed simultaneously within a single system without interfering with each other. This allows for the selective labeling of different targets using different reactive handles and corresponding probes.

Research has explored the development of mutually orthogonal bioconjugation strategies using vinyl nucleosides like this compound (2-VA) and 5-vinyluridine (B14088465) (5-VU). nih.gov These nucleosides can be selectively functionalized using different chemistries, such as the reaction of 2-VA with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and 5-VU with maleimide (B117702). nih.govescholarship.org

This orthogonality allows for the simultaneous labeling of distinct RNA populations synthesized at different times or under different cellular conditions. escholarship.org For example, one vinyl nucleoside could be introduced during a specific cellular event, and another during a subsequent event, allowing researchers to differentiate and track the RNA produced during each period. escholarship.org

The development of orthogonal click chemistry reactions, such as the combination of IEDDA and other bioorthogonal reactions, further expands the possibilities for multiplexed labeling of various biomolecules, including proteins and RNA, within the same sample. researchgate.netnih.gov This capability is invaluable for studying the interplay between different molecular players in complex cellular pathways.

The potential for multiplexed investigation using 2-VA and orthogonal labeling strategies allows for a more comprehensive understanding of how different RNA populations are synthesized, processed, and interact within the dynamic cellular environment. worktribe.comescholarship.orgacs.orgsathyabama.ac.in This can provide insights into causal relationships between RNA turnover and cellular changes. escholarship.org

Future Prospects and Emerging Frontiers in 2 Vinyladenosine Research

Design and Synthesis of Next-Generation 2-Vinyladenosine Analogs with Tuned Properties

The design and synthesis of novel this compound analogs are driven by the need for probes with improved metabolic incorporation efficiency, enhanced reactivity with bioorthogonal handles, and tailored photophysical properties for advanced imaging applications. Rational design often considers the structural environment of metabolic enzymes involved in nucleoside processing, such as adenosine (B11128) kinase, which has been noted to have "cavernous pockets" around the C2, N6, and N7 positions of adenosine, suggesting that modifications at these sites might be tolerated. semanticscholar.org

Researchers have successfully synthesized various vinyl-modified nucleosides, including this compound (2-VA), 7-deazavinyladenosine (7-dVA), 8-vinyladenosine (B134658) (8-VA), 8-vinylguanosine (8-VG), and 5-vinyluridine (B14088465) (5-VU), to evaluate their metabolic incorporation into RNA. semanticscholar.org Synthesis routes often involve palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 2-, 6-, and 8-alkylated adenosine analogs, including vinyl derivatives, from halogenated purine (B94841) nucleosides. nih.gov Solid-phase synthesis techniques have also been employed for incorporating modified nucleosides like 8-vinyl-deoxyadenosine (8vdA) into oligonucleotides. jenabioscience.comresearchgate.net

Future efforts in analog design are focused on fine-tuning the properties of these molecules. For instance, while 2-VA has shown relatively high incorporation rates into RNA compared to some other vinyl analogs, the efficiency can still be a limiting factor. semanticscholar.org Understanding the structural basis for enzyme recognition and incorporation of these modified nucleosides is crucial for designing analogs with improved substrate properties. semanticscholar.org Additionally, the synthesis of analogs with modified ribose sugars or alternative positions of vinyl or other reactive groups is an active area of exploration to achieve specific biological targeting or enhanced chemical reactivity. The development of fluorescent analogs, such as 8vdA, which exhibits favorable spectroscopic properties compared to established probes like 2-aminopurine (B61359) (2AP), highlights the potential for designing analogs with inherent signaling capabilities. semanticscholar.orgresearchgate.netnih.gov

Integration of this compound Probes with Cutting-Edge Biophysical and Imaging Technologies

A significant frontier in this compound research involves its integration with advanced biophysical and imaging technologies to visualize and study RNA in live cells and organisms. The vinyl group on 2-VA serves as a bioorthogonal handle for subsequent conjugation with various tags, such as fluorophores or biotin (B1667282), via highly selective chemical reactions. semanticscholar.orgnih.govgoogleapis.comwikipedia.orghiv.govneobioscience.com

Inverse electron-demand Diels-Alder (IEDDA) chemistry has emerged as a powerful tool for labeling vinyl-modified nucleosides incorporated into RNA. semanticscholar.orgnih.govwikipedia.orghiv.gov This reaction offers fast kinetics and high selectivity, making it suitable for biological applications. semanticscholar.org Research has involved systematically testing vinyl nucleosides against panels of tetrazines to identify optimal pairings for efficient and selective conjugation. semanticscholar.orgnih.gov

Furthermore, the development of mutually orthogonal chemical reactions allows for the simultaneous labeling and visualization of distinct RNA populations using different vinyl nucleosides. googleapis.comhiv.govneobioscience.com For example, orthogonal conjugation strategies for 5-vinyluridine (5-VU) and this compound (2-VA) using maleimide (B117702) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), respectively, have been reported. googleapis.comneobioscience.com This orthogonality enables researchers to study multiple RNA-related processes concurrently within the same cell or system. googleapis.comhiv.gov

The labeled RNA can then be analyzed using various biophysical and imaging techniques. Fluorescent imaging is a primary application, allowing for the visualization of nascent RNA synthesis and localization within cells. googleapis.com Techniques such as fluorescence microscopy are routinely used to detect the signal from fluorophores conjugated to incorporated vinyl nucleosides. googleapis.com Beyond basic imaging, the integration with super-resolution microscopy, single-molecule imaging, and Förster Resonance Energy Transfer (FRET) techniques holds potential for gaining higher spatial and temporal resolution in studying RNA dynamics and interactions. While not explicitly detailed for 2-VA in the search results, the general application of biophysical methods like surface plasmon resonance, nuclear magnetic resonance, and mass spectrometry in studying molecular interactions suggests potential future avenues for characterizing 2-VA-modified RNA and its binding partners.

Broadening the Scope of this compound in Complex Biological System Dissection

The ability to metabolically label and image RNA using this compound and its analogs opens up significant opportunities for dissecting complex biological systems. This approach provides a means to study nascent RNA synthesis and turnover, which are fundamental processes in gene expression regulation. semanticscholar.orgnih.govgoogleapis.comhiv.gov

By incorporating vinyl nucleosides, researchers can pulse-label newly transcribed RNA and track its fate over time, providing insights into RNA stability, processing, and transport. googleapis.com The development of orthogonal labeling strategies further enhances this capability, allowing for the simultaneous investigation of different RNA species or the same RNA population under varying conditions. googleapis.comhiv.govneobioscience.com This is particularly valuable for understanding dynamic changes in the transcriptome in response to stimuli, during development, or in disease states. googleapis.com

Applications are expanding to more complex biological contexts, including in vivo studies. For instance, cell-specific RNA metabolic labeling using modified nucleosides has been demonstrated in metastatic breast cancer models, highlighting the potential to study RNA dynamics in specific cell populations within a heterogeneous tissue environment. googleapis.com

Q & A

Q. What experimental protocols are recommended for synthesizing 2-vinyladenosine with high purity, and how can reproducibility challenges be addressed?

Methodological Answer:

- Synthesis Optimization : Use nucleoside phosphorylation followed by palladium-catalyzed cross-coupling for vinyl group introduction. Ensure anhydrous conditions to avoid side reactions.

- Purity Verification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) and characterize by H/C NMR for structural validation .

- Reproducibility : Document solvent batch, catalyst loading, and reaction temperature precisely. Include negative controls (e.g., omission of catalyst) to identify contamination sources .

Q. How should researchers design spectroscopic experiments to distinguish this compound from its analogs (e.g., 2-ethyladenosine)?

Methodological Answer:

- UV-Vis Spectroscopy : Compare λmax shifts caused by vinyl conjugation (e.g., 260–270 nm range) versus alkyl substituents.

- Mass Spectrometry : Use high-resolution ESI-MS to differentiate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C12H14N5O4 requires m/z 292.1043).

- 2D NMR : Analyze vinyl proton coupling patterns (e.g., H-H COSY for trans/cis isomer differentiation) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. activation) be systematically resolved?

Methodological Answer:

- Study Design Audit : Evaluate assay conditions (e.g., buffer pH, cofactor concentrations) across conflicting studies. For example, adenosine deaminase assays may yield divergent results if Mg<sup>2+</sup> levels vary .

- Dose-Response Analysis : Perform nonlinear regression to compare IC50/EC50 values under standardized conditions.

- Structural Dynamics : Use molecular docking simulations (e.g., AutoDock Vina) to assess binding mode variations in enzyme pockets .

Q. What strategies are effective for quantifying this compound stability under physiological conditions, and how do degradation products impact functional assays?

Methodological Answer:

- Stability Profiling : Incubate this compound in simulated biological fluids (e.g., PBS pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours.

- Degradant Identification : Isolate major breakdown products (e.g., adenosine or vinyl group oxidation products) and test their bioactivity to rule out false-positive effects .

- Statistical Validation : Apply ANOVA to compare degradation rates across replicates and conditions .

Q. How can researchers design controlled experiments to isolate the effects of this compound’s vinyl group in RNA modification studies?

Methodological Answer:

- Comparative Analogs : Synthesize and test non-vinyl derivatives (e.g., 2-methyladenosine) as negative controls.

- Transcriptomics : Use RNA-Seq to compare gene expression profiles in cells treated with this compound versus analogs.

- Chemical Probing : Employ SHAPE-MaP to map RNA structural changes induced by vinyl modifications .

Methodological and Analytical Challenges

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data in this compound-treated cell lines?

Methodological Answer:

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate Hill slopes and maximal efficacy.

- Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates.

- Multiplicity Correction : Use Benjamini-Hochberg adjustment for high-throughput datasets (e.g., proteomics) .

Q. How should researchers address batch-to-batch variability in this compound synthesis for longitudinal studies?

Methodological Answer:

- Quality Control : Implement in-process analytics (e.g., inline FTIR for reaction monitoring).

- Stability Storage : Store batches at -80°C under argon and pre-test stability before use.

- Blinding : Use coded samples to minimize observer bias in bioassays .

Data Interpretation and Peer Review Considerations

Q. What criteria should reviewers prioritize when evaluating mechanistic studies involving this compound?

Methodological Answer:

- Causation vs. Correlation : Demand orthogonal validation (e.g., siRNA knockdown of target enzymes) to confirm proposed mechanisms.

- Sample Size Justification : Require power analysis documentation for animal/human tissue studies.

- Negative Data Reporting : Ensure manuscripts disclose non-significant results to avoid publication bias .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s binding affinities?

Methodological Answer:

- Force Field Calibration : Cross-validate docking results with molecular dynamics simulations (e.g., AMBER).

- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics and compare with computational values .

Future Directions and Unresolved Questions

Q. What unexplored applications of this compound exist in epigenetic regulation, and what experimental frameworks could test these hypotheses?

Methodological Answer:

Q. How can this compound’s vinyl group be chemically modified to enhance target specificity without compromising bioavailability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.